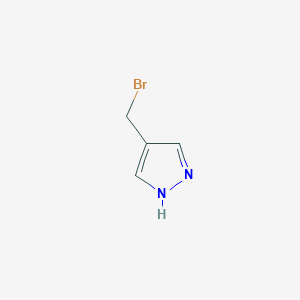

4-(bromomethyl)-1H-pyrazole

Description

4-(Bromomethyl)-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a bromomethyl group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its reactivity stems from the bromomethyl group, which facilitates nucleophilic substitution reactions, enabling the introduction of diverse functional groups .

Properties

IUPAC Name |

4-(bromomethyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2/c5-1-4-2-6-7-3-4/h2-3H,1H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJBLQAEVUCPOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-1H-pyrazole typically involves the bromination of 1H-pyrazole derivatives. One common method is the radical bromination of 1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1H-pyrazole undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted pyrazoles.

Oxidation: The bromomethyl group can be oxidized to form a pyrazole carboxylic acid derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Substituted pyrazoles with various functional groups depending on the nucleophile used.

Oxidation: Pyrazole carboxylic acids.

Reduction: Methyl-substituted pyrazoles.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

4-(Bromomethyl)-1H-pyrazole serves as an important intermediate in the synthesis of more complex organic compounds. It is utilized in the preparation of various pharmaceuticals and agrochemicals. The compound's bromomethyl group enhances its reactivity, facilitating further transformations to yield diverse derivatives with tailored properties .

Synthesis of Bioactive Compounds

The compound is also employed in the synthesis of bioactive molecules, including enzyme inhibitors and other pharmacologically active substances. Its structure allows for modifications that can lead to compounds with specific biological activities, making it a valuable tool in medicinal chemistry .

Biological Applications

Enzyme Inhibitors

Research has demonstrated that this compound can act as an inhibitor of liver alcohol dehydrogenase, showcasing its potential in treating conditions related to alcohol metabolism . This property underscores its significance in pharmacology, particularly for developing therapies aimed at metabolic disorders.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole, including those derived from this compound, exhibit anticancer properties. These compounds have been evaluated for their effectiveness against various cancer types, including breast, lung, and colon cancers. The mechanism often involves the inhibition of key cellular pathways involved in tumor growth and proliferation .

Antidiabetic and Antioxidant Activities

Emerging research highlights the anti-diabetic and antioxidant activities of pyrazole derivatives synthesized from this compound. These compounds have shown promise in inhibiting xanthine oxidase and demonstrating beneficial effects on glucose metabolism . Such properties make them candidates for further investigation in diabetes management.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is used to produce specialty chemicals with specific functionalities. Its ability to undergo various chemical reactions makes it suitable for creating materials with desired physical and chemical properties .

Case Studies

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The physicochemical and biological properties of pyrazole derivatives are highly dependent on substituents. Below is a comparative analysis:

Table 1: Key Pyrazole Derivatives and Their Properties

Reactivity and Functionalization

Bromomethyl vs. Chloromethyl Groups :

- Bromomethyl derivatives (e.g., this compound) exhibit higher reactivity in nucleophilic substitutions compared to chloromethyl analogs due to the weaker C-Br bond .

- Example: 4-Bromo-1-(chloromethyl)-1H-pyrazole is used in Suzuki couplings but requires harsher conditions than bromomethylated counterparts .

Electron-Withdrawing vs. Electron-Donating Groups :

Critical Analysis of Research Findings

- Synthetic Yields : Bromomethylated pyrazoles generally achieve higher yields (e.g., 74–85%) compared to chloromethylated analogs (~60–70%), attributed to the superior leaving-group ability of bromide .

- Biological Potency : Pyrazoles with trifluoromethyl groups (e.g., 3-(trifluoromethyl)-1H-pyrazole) exhibit enhanced metabolic stability and bioavailability, making them preferred in drug design .

- This highlights the context-dependent utility of substituents.

Biological Activity

4-(Bromomethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including pharmacology and material science.

Chemical Structure and Properties

- Molecular Formula : C₇H₈BrN₂

- Molecular Weight : 202.06 g/mol

- Structure : The compound features a pyrazole ring substituted with a bromomethyl group, which enhances its reactivity and biological potential.

The biological activity of this compound primarily involves its interaction with various enzymes and cellular pathways. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This mechanism is crucial for its role in various pharmacological applications.

Biological Activities

This compound exhibits a wide range of biological activities:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains. For instance, derivatives containing the bromomethyl group demonstrated enhanced antibacterial properties against Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : Research indicates that certain pyrazole derivatives exhibit cytotoxic effects on cancer cell lines. For example, compounds related to this compound have shown potential in inhibiting tumor cell proliferation .

- Anti-inflammatory Effects : Some studies report that pyrazole derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. A comparative analysis reveals key features that enhance biological activity:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 4-Bromo-3-methyl-1H-pyrazole | C₆H₆BrN₃ | Lacks tert-butyl group | Moderate antibacterial |

| 3-Tert-butyl-1-methyl-1H-pyrazole | C₉H₁₂N₂ | No bromomethyl group | Low activity |

| 4-(Chloromethyl)-3-tert-butyl-1-methyl | C₁₁H₁₄ClN₃ | Chlorine instead of bromine | Variable activity |

Case Studies

Several case studies highlight the pharmacological evaluation of pyrazole derivatives similar to this compound:

- Antimicrobial Evaluation : A study synthesized various pyrazoles, including those with bromomethyl groups, showing promising results against multiple bacterial strains .

- Antitubercular Potency : Derivatives were assessed for their ability to inhibit Mycobacterium tuberculosis, revealing that specific modifications significantly improved their efficacy compared to standard treatments .

- Cytotoxicity Studies : Research examining the cytotoxic effects of pyrazoles on cancer cell lines indicated that certain structural modifications could lead to enhanced anti-cancer properties, warranting further investigation into compounds like this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.